molecular formula C5H6O3 B126334 Glutaric anhydride CAS No. 108-55-4

Glutaric anhydride

Cat. No.: B126334
CAS No.: 108-55-4
M. Wt: 114.1 g/mol
InChI Key: VANNPISTIUFMLH-UHFFFAOYSA-N
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Description

Glutaric anhydride is a cyclic anhydride derived from glutaric acid. It features a five-membered ring structure with two carbonyl groups, making it a versatile compound in organic synthesis. This compound is widely used in the production of various polymers, resins, and pharmaceuticals due to its reactivity as an electrophile .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glutaric anhydride is typically synthesized by the dehydration of glutaric acid. This process involves heating glutaric acid to remove water, resulting in the formation of the cyclic anhydride . The reaction can be represented as follows:

C5H8O4C5H6O3+H2O\text{C}_5\text{H}_8\text{O}_4 \rightarrow \text{C}_5\text{H}_6\text{O}_3 + \text{H}_2\text{O} C5​H8​O4​→C5​H6​O3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced using similar dehydration methods but on a larger scale. The process often involves the use of catalysts to enhance the reaction rate and yield. The anhydride is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

    Amines: React with this compound to form amides.

    Alcohols: React to form esters.

    Water: Causes hydrolysis to glutaric acid.

    Hydride Reagents: Used for reduction reactions.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Glutaric Acid: Formed from hydrolysis.

Scientific Research Applications

Chemical Reactions and Polymerization

Esterification and Polymer Modification
Glutaric anhydride is frequently employed in the modification of polymers. For instance, a study by Wang et al. (2017) explored the esterification mechanism of bagasse modified with this compound, revealing that varying the dosage of this compound significantly impacts the esterification process and the resultant material properties .

Epoxy Resins
In high-performance materials, this compound serves as a hardener in epoxy-based composites. Research indicates that it enhances the thermal stability and mechanical properties of these resins. Giebler et al. (2020) compared this compound with other hardeners, demonstrating its effectiveness in producing epoxy-anhydride vitrimers with high glass transition temperatures and efficient stress relaxation capabilities .

Bioconjugation and Drug Delivery Systems

This compound is also pivotal in bioconjugation processes, where it facilitates the attachment of biomolecules for drug delivery applications. Spanedda et al. (2021) reviewed its role in creating smart delivery systems for biologically active compounds, highlighting its potential to improve therapeutic efficacy through targeted delivery mechanisms .

Hydrogel Formation

The hydrolysis of this compound has been utilized to control gel properties in various formulations. A study demonstrated that gels formed from this compound exhibited self-supporting characteristics under specific pH conditions, indicating its usefulness in developing hydrogels for biomedical applications . The formation rates and characteristics of these gels depend significantly on the specific anhydrides used.

Energy Storage Applications

Recent advancements have introduced this compound as a key additive in sodium-ion battery electrolytes. A 2024 study highlighted its role in enhancing the cycle performance of sodium-ion batteries by forming a stable solid electrolyte interface (SEI) on the anode, which is crucial for improving battery longevity and efficiency .

Material Science and Biomaterials

This compound-modified materials have shown promise in biomedical applications, particularly in drug delivery systems. For example, superabsorbent materials modified with this compound have been studied for their structure and properties, indicating potential uses in controlled release systems for pharmaceuticals .

Data Tables

Application Area Description Key Findings
Polymer ModificationUsed to modify bagasse and other polymersEnhanced esterification process with varying dosages improves material properties
Epoxy ResinsActs as a hardener for epoxy-based compositesProduces high-performance vitrimers with superior thermal stability
BioconjugationFacilitates attachment of biomolecules for drug deliveryImproves targeted delivery mechanisms for biologically active compounds
Hydrogel FormationForms self-supporting gels through hydrolysisGel formation rates are pH-dependent; useful for biomedical applications
Energy StorageEnhances performance of sodium-ion batteriesForms stable SEI on anode, improving battery cycle life

Case Studies

  • Modification of Cellulose
    A study by Fahim et al. (2023) investigated the modification of cellulose using this compound through a solvent-free process, analyzing its impact on thermal behavior and surface properties. The results indicated significant improvements in thermal stability, making it suitable for various applications including packaging and biomedical materials .
  • Hydrodynamically Balanced Systems for Drug Delivery
    Research on hydrodynamically balanced systems (HBSs) incorporating this compound demonstrated enhanced drug release profiles for theophylline capsules. The study indicated that these systems provided sustained release over extended periods, improving oral bioavailability significantly .

Mechanism of Action

The reactivity of glutaric anhydride is primarily driven by its electrophilic carbonyl groups. These groups readily accept electron pairs from nucleophiles, facilitating various chemical reactions. In biological systems, its cyclic structure can enhance molecular interactions, potentially improving the efficacy of drugs developed using this compound .

Comparison with Similar Compounds

Uniqueness: Glutaric anhydride’s five-membered ring structure provides a balance between reactivity and stability, making it particularly useful in polymer chemistry and drug design. Its ability to form stable intermediates and enhance molecular interactions sets it apart from other anhydrides .

Biological Activity

Glutaric anhydride, a cyclic anhydride derived from glutaric acid, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its applications in bioconjugation, polymer modification, and potential therapeutic uses.

This compound is characterized by its ability to undergo nucleophilic attack due to the electrophilic nature of the carbonyl groups. This property makes it a suitable candidate for various chemical modifications, including esterification and bioconjugation. The mechanism typically involves the formation of a covalent bond with nucleophiles such as amino acids or hydroxyl groups present in biomolecules, which can lead to significant changes in their biological activity.

Applications in Bioconjugation

One of the prominent uses of this compound is in the field of bioconjugation , where it serves as a linker to attach biologically active compounds to carrier molecules. For instance, this compound has been utilized to enhance drug delivery systems by modifying dendrimers, allowing for targeted therapy in cancer treatment. A study demonstrated that dendrimers modified with this compound exhibited improved stability and efficacy in delivering peptides into cancer cells, overcoming biological barriers effectively .

Polymer Modification

This compound is also employed in modifying polymers to enhance their properties. Research has shown that when used to modify cellulose and lignin, this compound significantly improves thermal stability and mechanical properties. For example, the esterification of cellulose with this compound was confirmed through NMR spectroscopy, indicating successful modification that enhances its application in biodegradable materials .

Table 1: Effects of this compound on Polymer Properties

Polymer TypeModification MethodProperty EnhancedReference
CelluloseEsterificationThermal Stability
LigninEsterificationMechanical Strength
CopolymersFunctionalizationShape Memory

Case Studies

  • Nanomedicine Development : A study focused on developing a nanomedicine platform utilized this compound as a linker for anticancer peptides. The resulting nanoclusters demonstrated low systemic toxicity while effectively inhibiting tumor growth both in vitro and in vivo .
  • Modification of Bagasse : Research involving the esterification of bagasse with this compound confirmed improvements in its reactive sites and molecular weight distribution, indicating enhanced biodegradability and potential for use in sustainable materials .
  • Synthesis of Estradiol Derivatives : In another study, estradiol derivatives were synthesized using this compound as a coupling agent. These derivatives showed promising biological activity, suggesting potential therapeutic applications .

Research Findings

Recent studies have highlighted several key findings related to the biological activity of this compound:

  • Enhanced Drug Delivery : this compound-modified carriers have shown improved delivery efficiency for therapeutic agents targeting cancer cells.
  • Biodegradability : Polymers modified with this compound exhibit enhanced biodegradability, making them suitable for environmentally friendly applications.
  • Antitumor Activity : Compounds synthesized using this compound have demonstrated significant antitumor activity in various cancer cell lines .

Chemical Reactions Analysis

Hydrolysis to Glutaric Acid

Glutaric anhydride undergoes rapid hydrolysis in aqueous environments to form glutaric acid (C₅H₈O₄). This reaction is moisture-sensitive and proceeds via nucleophilic attack by water at the electrophilic carbonyl carbons:

Glutaric anhydride+H2OGlutaric acid\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Glutaric acid}

Key Data:

  • Hydrolysis occurs readily at room temperature in polar solvents (e.g., water, ethanol) .

  • The reaction is accelerated by acidic or basic conditions, with pyridine often used to neutralize generated protons .

Castagnoli–Cushman Reaction (CCR)

This compound participates in the CCR, a multicomponent reaction with imines to yield lactams or piperidones. The reaction involves iminolysis of the anhydride followed by cyclization .

Esterification and Amidation

This compound reacts with alcohols or amines to form esters or amides, respectively. These reactions are pivotal in polymer and pharmaceutical synthesis.

General Reactions:

  • Esterification:

    Glutaric anhydride+ROHDiesters+H2O\text{this compound}+\text{ROH}\rightarrow \text{Diesters}+\text{H}_2\text{O}
  • Amidation:

    Glutaric anhydride+RNH2Diamides+H2O\text{this compound}+\text{RNH}_2\rightarrow \text{Diamides}+\text{H}_2\text{O}

Applications:

  • Used to synthesize corrosion inhibitors and surfactants via ester derivatives .

  • Cyanated succinic anhydrides derived from this compound yield enantiomerically pure lactams upon hydrogenation .

Polymerization Reactions

This compound copolymerizes with (meth)acrylic esters to form thermoplastic polymers. These reactions typically occur at elevated temperatures (150–400°C) and involve secondary amines as catalysts .

Example Copolymer Synthesis:

Glutaric anhydride+Methyl acrylate150 400 CAmorphous copolymer\text{this compound}+\text{Methyl acrylate}\xrightarrow{\text{150 400 C}}\text{Amorphous copolymer}

Properties of Resulting Polymers:

  • Soluble in common organic solvents (e.g., chloroform, THF).

  • Low acid content, making them suitable for blending with other polymers .

Oxidation and Peroxidation

This compound can be oxidized to form peroxides, which have applications in materials science.

Peroxidation Reaction:

Glutaric anhydride+H2O2Glutaric acid peroxide\text{this compound}+\text{H}_2\text{O}_2\rightarrow \text{Glutaric acid peroxide}

Conditions:

  • Reaction occurs at 15°C with vigorous stirring .

  • Product: White crystalline powder (melting point: 89–90°C) .

Ring-Opening with Nucleophiles

The anhydride ring opens upon treatment with nucleophiles such as amines or thiols, forming dicarboxylic acid derivatives.

Example with Amines:

Glutaric anhydride+NH3Glutaramide\text{this compound}+\text{NH}_3\rightarrow \text{Glutaramide}

Key Insight:

  • Nucleophilic attack occurs preferentially at the less hindered carbonyl group .

Mechanistic Studies via DFT Calculations

Density functional theory (DFT) studies confirm that the acidic ring-opening of this compound derivatives proceeds via an Sₙ2 mechanism, with activation free energies around 11.97 kcal/mol .

Transition State Analysis:

  • Protonation of the epoxide oxygen facilitates nucleophilic attack.

  • Energy barriers align with experimental observations of pathway selectivity .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized to control the degree of substitution (DS) in glutaric anhydride-mediated esterification?

  • Methodology : Key parameters include this compound concentration (4% w/w), pH (8–8.5), reaction temperature (30°C), and substrate concentration (7.5% carrageenan). These conditions maximize DS while minimizing side reactions, as validated by IR and thermogravimetric analysis . Kinetic studies using model reactions (e.g., butylamine and this compound) can further refine stoichiometric ratios and reaction times .

Q. What is the mechanistic basis for this compound's reactivity in nucleophilic ring-opening reactions?

  • Methodology : The six-membered cyclic structure undergoes strain-driven ring-opening when attacked by nucleophiles (e.g., amines, hydroxyl groups). This forms stable amide or ester linkages, releasing a carboxylic acid. Reactivity is monitored via NMR (e.g., δ = 2.26 ppm for α-hydrogens in ring-opened products) . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can this compound be synthesized with high purity, and what analytical methods validate its quality?

  • Methodology : Quantitative synthesis involves reacting glutaric acid with dehydrating agents (e.g., DCC) in benzene/ether, yielding >95% purity after filtration and solvent evaporation . HPLC using a C18 column (methanol/0.1% phosphoric acid mobile phase) detects impurities like succinic acid and adipic acid at 210 nm .

Q. What role does this compound play in polymer functionalization, and how is substitution efficiency quantified?

  • Methodology : It introduces carboxylate groups into polymers (e.g., polyethylenimine) for pH-responsive behavior. Substitution efficiency (%CL) is calculated via integration of NMR signals (e.g., aromatic cross-linking vs. aliphatic modifications) or titration of liberated carboxylic acids .

Advanced Research Questions

Q. How do structural differences between this compound and linear anhydrides (e.g., n-heptanoic anhydride) influence reactivity in polymer modifications?

  • Methodology : this compound's cyclic structure exhibits higher reactivity due to ring strain release during substitution. Comparative studies under identical conditions (e.g., 30°C, pH 8) show this compound achieves 2–3× higher substitution than linear analogs. Reactivity trends are modeled using Arrhenius kinetics and Hammett parameters .

Q. What strategies mitigate variability in substitution levels when using this compound in heterogeneously cross-linked gels?

  • Methodology : Pre-functionalization of gel precursors (e.g., κ-carrageenan) with this compound prior to cross-linking reduces steric hindrance. Adjusting cross-linking density (e.g., via terephthaldicarboxaldehyde concentration) and monitoring via FTIR (1734 cm⁻¹ ester carbonyl peak) improves reproducibility .

Q. How can this compound be integrated into multi-step syntheses (e.g., Friedel-Crafts reactions) without intermediate purification?

  • Methodology : In situ generation of this compound from glutaric acid during Friedel-Crafts acylation (using AlCl₃ as a catalyst) streamlines protocols. Optimal conditions (1:2:2 molar ratio of anhydride:benzene:AlCl₃, 3h at 25°C) achieve 60% yield in cyclodehydration steps, validated by MS and NMR .

Q. What advanced techniques characterize this compound's thermal stability and decomposition pathways?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 160°C, with mass loss correlating to CO₂ release. Coupling TGA with FTIR gas-phase analysis identifies intermediates like maleic anhydride . Combustion calorimetry (e.g., Yan and Pilcher’s method) quantifies enthalpy changes (ΔH = -2,890 kJ/mol) .

Q. How does this compound functionalization enhance BODIPY fluorophores for bioconjugation?

  • Methodology : Reaction with BODIPY's meta-position introduces carboxylic acid termini without altering photophysical properties (λabs/λem unchanged). Subsequent peptide coupling (EDC/NHS chemistry) enables applications in live-cell imaging, validated via fluorescence correlation spectroscopy .

Q. What computational tools predict this compound's regioselectivity in complex reaction environments?

  • Methodology : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model electrostatic potential surfaces to predict nucleophilic attack sites. Solvent effects (e.g., benzene vs. DMSO) are incorporated using PCM models, aligning with experimental NMR data .

Properties

IUPAC Name

oxane-2,6-dione
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InChI

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2
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InChI Key

VANNPISTIUFMLH-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)OC(=O)C1
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Molecular Formula

C5H6O3
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DSSTOX Substance ID

DTXSID5044362
Record name Glutaric anhydride
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Molecular Weight

114.10 g/mol
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Physical Description

Off-white flakes or crystals; [Alfa Aesar MSDS]
Record name Glutaric anhydride
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CAS No.

108-55-4
Record name Glutaric anhydride
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Record name GLUTARIC ANHYDRIDE
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Record name 2H-Pyran-2,6(3H)-dione, dihydro-
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Synthesis routes and methods

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
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Co(AA)2
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5 mL
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28%
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11%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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